molecular formula C3H7N3OS B3057359 1,3-Dimethyl-1-nitrosothiourea CAS No. 79645-01-5

1,3-Dimethyl-1-nitrosothiourea

Cat. No.: B3057359
CAS No.: 79645-01-5
M. Wt: 133.18 g/mol
InChI Key: IUCMUVKUUCOJLI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-nitrosothiourea is a synthetic compound belonging to the class of nitrosothioureas. It is characterized by its chemical formula C3H7N3OS and a molecular weight of 133.17 g/mol . This compound has garnered interest due to its potential biological activities and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-nitrosothiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is simple, mild, and efficient, promoting high chemical purity and yield . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of corresponding amines with phosgene . This method, although not environmentally friendly, is widely used due to its efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-nitrosothiourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as HOO– . The basic hydrolysis of nitrosoureas with an acidic hydrogen atom proceeds mainly by abstraction of the proton to afford an anion, which subsequently decomposes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the basic hydrolysis of this compound results in the formation of an anion .

Scientific Research Applications

1,3-Dimethyl-1-nitrosothiourea has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties.

    Industry: Used in the production of photographic films, dyes, elastomers, plastics, and textiles.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-nitrosothiourea involves the basic hydrolysis of nitrosoureas with an acidic hydrogen atom . This process proceeds mainly by abstraction of the proton to afford an anion, which subsequently decomposes . The molecular targets and pathways involved in this mechanism are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(3,4-dichlorophenyl)thiourea
  • 1,3-Dimethyl-1-nitrosourea
  • 1,3,3-Trimethyl-1-nitrosourea

Uniqueness

1,3-Dimethyl-1-nitrosothiourea is unique due to its specific chemical structure and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1,3-dimethyl-1-nitrosothiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3OS/c1-4-3(8)6(2)5-7/h1-2H3,(H,4,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCMUVKUUCOJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392476
Record name 1,3-dimethyl-1-nitrosothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79645-01-5
Record name NSC44575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-1-nitrosothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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